molecular formula C20H16N2O5 B6308769 4-(4-Cbz-Aminopheny)-2-nitrophenol, 95% CAS No. 342610-65-5

4-(4-Cbz-Aminopheny)-2-nitrophenol, 95%

Cat. No.: B6308769
CAS No.: 342610-65-5
M. Wt: 364.4 g/mol
InChI Key: XHBCDSCSFGOUEW-UHFFFAOYSA-N
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Description

4-(4-Cbz-Aminophenyl)-2-nitrophenol is a nitroaromatic compound featuring a carbobenzyloxy (Cbz)-protected amine group at the 4-position of the phenyl ring and a nitro group at the 2-position of the phenolic ring. The Cbz group (C₇H₇O₂) serves as a protective moiety for the amine, enhancing stability during synthetic processes. With 95% purity, this compound is typically used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where controlled deprotection of the Cbz group enables selective functionalization .

Key structural attributes:

  • Molecular Formula: C₂₀H₁₇N₃O₅ (calculated based on substituents).
  • Functional Groups: Nitro (-NO₂), phenolic hydroxyl (-OH), Cbz-protected amine (-NH-Cbz).
  • Applications: Precursor for amine-containing pharmaceuticals, catalyst in reduction reactions, and building block for dyes.

Properties

IUPAC Name

benzyl N-[4-(4-hydroxy-3-nitrophenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-19-11-8-16(12-18(19)22(25)26)15-6-9-17(10-7-15)21-20(24)27-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBCDSCSFGOUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(4-Cbz-Aminophenyl)-2-nitrophenol with analogous nitroaromatic compounds:

Compound Name Molecular Formula Substituents (Positions) Key Properties Applications References
4-(4-Cbz-Aminophenyl)-2-nitrophenol C₂₀H₁₇N₃O₅ -NO₂ (2), -OH (1), -NH-Cbz (4) High stability, hydrophobic Pharmaceutical intermediates
4-Amino-3-nitrophenol C₆H₆N₂O₃ -NO₂ (3), -OH (1), -NH₂ (4) Polar, UV-active (λmax ~290 nm) Dye synthesis, analytical standards
2-Amino-4-nitrophenol C₆H₆N₂O₃ -NO₂ (4), -OH (1), -NH₂ (2) Acid-base sensitivity Agrochemical precursors
2-Nitrophenol C₆H₅NO₃ -NO₂ (2), -OH (1) Reducible to 2-aminophenol Catalyst testing, pollutant studies
(s)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol C₈H₁₀N₂O₄ -NO₂ (2), -OH (1), -CH(OH)CH₂NH₂ (4) Chiral center, hydrophilic Asymmetric synthesis

Reactivity and Catalytic Behavior

  • Reduction of Nitro Groups: The nitro group in 4-(4-Cbz-Aminophenyl)-2-nitrophenol is reducible to an amine under catalytic conditions (e.g., using AgNi@ZnO nanocomposites), similar to 2-nitrophenol . However, the presence of the Cbz group necessitates a two-step process: nitro reduction followed by Cbz deprotection. Example: 2-Nitrophenol reduces to 2-aminophenol in 60 seconds (UV-vis absorption shift from 415 nm to 290 nm) .
  • Acid-Base Properties: Unlike unprotected aminophenols (e.g., 4-Amino-3-nitrophenol), the Cbz group in 4-(4-Cbz-Aminophenyl)-2-nitrophenol suppresses protonation/deprotonation at the amine site, altering solubility in aqueous media .

Analytical Differentiation

  • UV-vis Spectroscopy: The absorption maxima of nitrophenols depend on substituent positions. For example: 2-Nitrophenol: λmax = 415 nm . 4-Nitrophenol: λmax = 400 nm . 4-(4-Cbz-Aminophenyl)-2-nitrophenol: Expected λmax ~350–370 nm (Cbz group red-shifts absorption).
  • Chromatographic Separation: Overlapping signals of nitrophenol isomers (e.g., 2- vs. 4-nitrophenol) require advanced techniques like partial least squares (PLS) for quantification .

Key Research Findings

Catalytic Efficiency: 2-Nitrophenol reduction achieves 100% conversion in 60 seconds, while bulkier analogs (e.g., Cbz-protected compounds) require longer reaction times due to steric hindrance .

Solubility Trends: Hydrophobicity increases with protective groups: 4-(4-Cbz-Aminophenyl)-2-nitrophenol > 4-Amino-3-nitrophenol > 2-nitrophenol .

Synthetic Flexibility: The Cbz group allows orthogonal deprotection strategies, making 4-(4-Cbz-Aminophenyl)-2-nitrophenol more versatile than methyl ethers (e.g., 4-Nitroanisole) .

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